![molecular formula C20H21N5O2 B2897755 7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212264-62-4](/img/structure/B2897755.png)

7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold . This scaffold has been identified in compounds with promising abilities to inhibit certain biological processes .

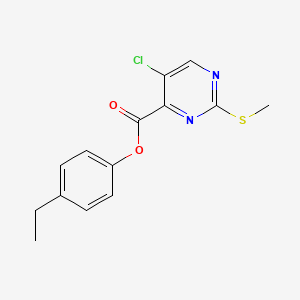

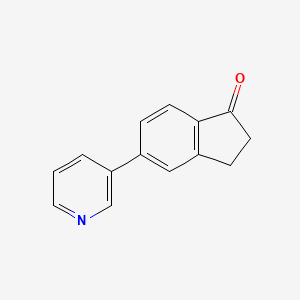

Molecular Structure Analysis

While the exact molecular structure of this compound was not found, related compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been studied .Scientific Research Applications

Antimicrobial and Antioxidant Activity

A series of triazolopyrimidines, including derivatives similar to the queried compound, have been synthesized and evaluated for their antimicrobial and antioxidant activities. The study demonstrates the potential use of these compounds in developing new antimicrobial agents with added antioxidant properties, highlighting the significance of triazolopyrimidines in pharmaceutical research (Gilava, Patel, Ram, & Chauhan, 2020).

Analgesic and Anti-inflammatory Agents

Research on novel compounds derived from visnaginone and khellinone, which share a structural motif with the compound , has revealed their potential as analgesic and anti-inflammatory agents. These findings underscore the therapeutic possibilities of triazolopyrimidines and related compounds in treating pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Supramolecular Chemistry

In the realm of supramolecular chemistry, derivatives of pyrimidines, including triazolopyrimidines, have been explored for their ability to form hydrogen-bonded supramolecular assemblies. This research opens avenues for the use of these compounds in the creation of novel materials and sensors, demonstrating the versatility of triazolopyrimidines beyond their biological applications (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).

Antibacterial and Antifungal Activity

Another study highlights the synthesis of a series of N,7-bis(substitutedphenyl)-4,7-dihydro-5-isopropyl-[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxamide, demonstrating significant antibacterial and antifungal activities. This suggests the potential of these compounds in developing new antimicrobial treatments (Chauhan & Ram, 2019).

Tuberculostatic Activity

Research has also been conducted on structural analogs of triazolopyrimidines for their tuberculostatic activity, identifying compounds with potential as antituberculous agents. This highlights the potential of triazolopyrimidines in the treatment of tuberculosis, a major global health challenge (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

Mechanism of Action

Target of Action

Similar [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been reported to act on various targets such as tubulin , LSD1 , and CDK2 , which play crucial roles in cell division, gene expression, and cell cycle regulation, respectively.

Mode of Action

A proposed mechanism for the formation of [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamides involves the initial addition of an aldehyde to n-alkyl-3-oxobutanamide, which is derived from the addition of an amine to 2,2,6-trimethyl-4h-1,3-dioxin-4-one . This reaction sequence suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

Similar [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been reported to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways are involved in cellular stress responses, programmed cell death, and inflammation, respectively.

Pharmacokinetics

The molecular weight of a similar compound, [1,2,4]triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, is reported to be 1501380 , which suggests that the compound might have favorable pharmacokinetic properties, as small molecules often have better absorption and distribution characteristics.

Result of Action

Similar [1,2,4]triazolo[1,5-a]pyrimidine derivatives have shown significant cytotoxic activities against various cancer cell lines . This suggests that the compound might have similar cytotoxic effects, potentially leading to cell death in targeted cells.

properties

IUPAC Name |

7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2/c1-13-17(19(26)24-15-6-4-3-5-7-15)18(25-20(23-13)21-12-22-25)14-8-10-16(27-2)11-9-14/h3-13,17-18H,1-2H3,(H,24,26)(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVIBWTUNUREBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]acetic acid](/img/structure/B2897673.png)

![N-(5-chloro-2-methylphenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2897676.png)

![3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2897680.png)

![1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]ethyl}pyrrolidin-2-one](/img/structure/B2897681.png)

![4-[(5-chloro-3-fluoropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine](/img/structure/B2897684.png)